

# Application Notes and Protocols for PW0729 in Calcium Imaging Assays

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## Compound of Interest

Compound Name: PW0729

Cat. No.: B15608950

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## Introduction

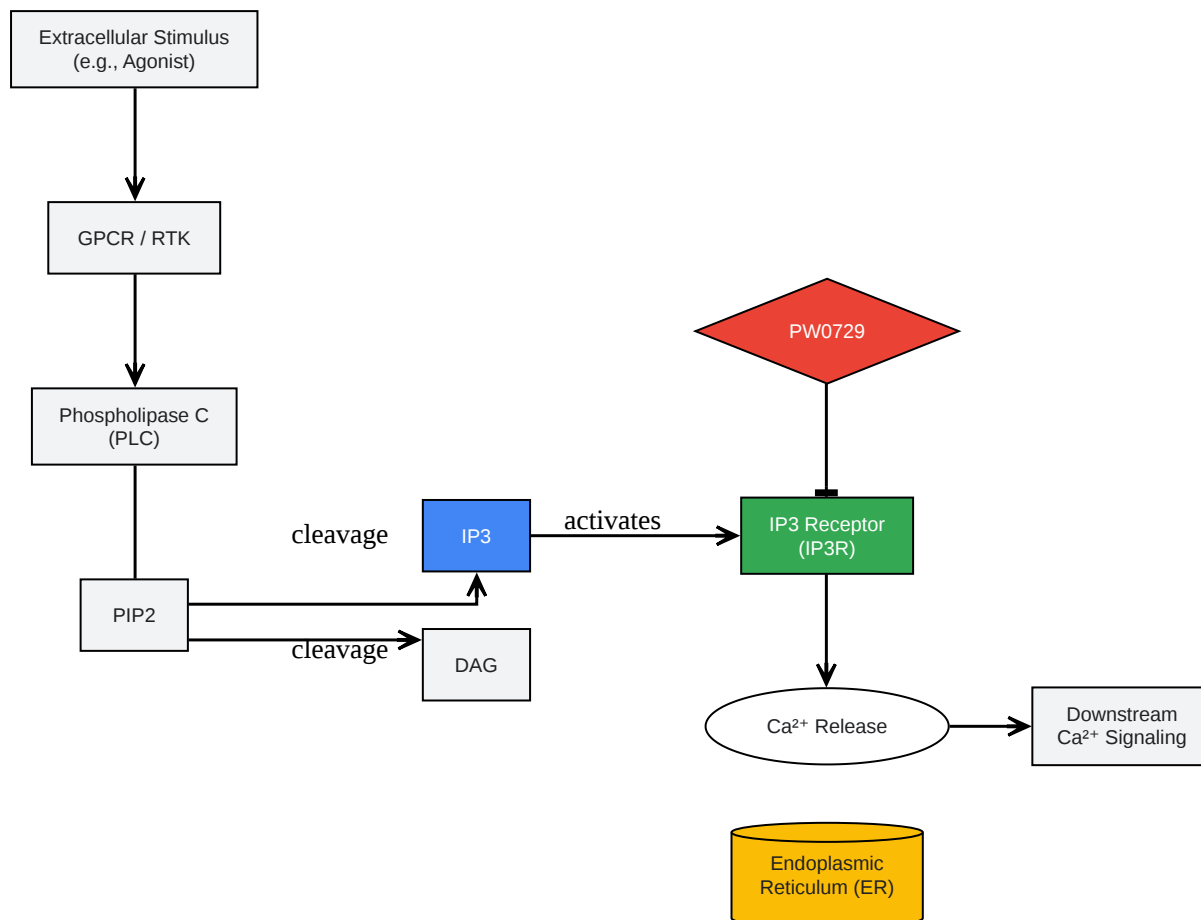
Intracellular calcium ( $\text{Ca}^{2+}$ ) is a ubiquitous second messenger that governs a multitude of cellular processes, including gene expression, cell proliferation, and neurotransmission.[1] The precise spatial and temporal control of intracellular  $\text{Ca}^{2+}$  concentrations is critical for normal cellular function.[2] One of the key mechanisms for elevating intracellular  $\text{Ca}^{2+}$  is its release from the endoplasmic reticulum (ER) through the inositol 1,4,5-trisphosphate receptor (IP3R). [3][4]

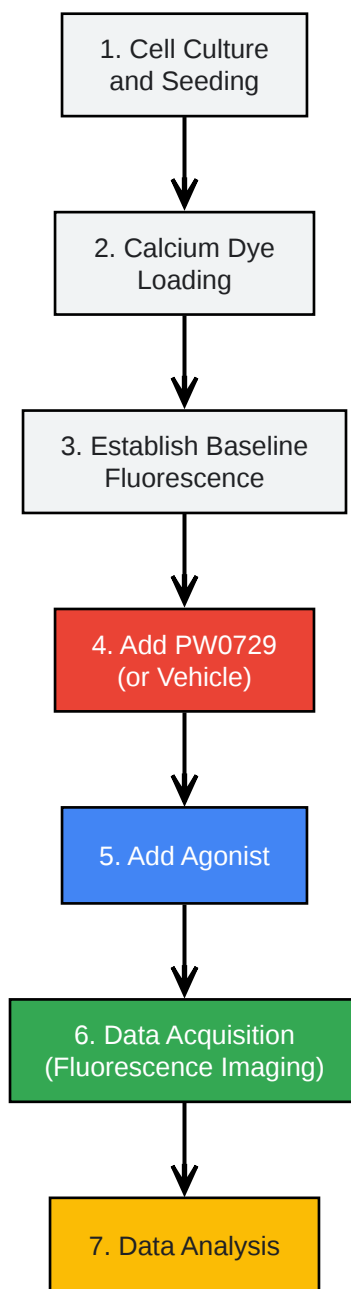
The IP3R is a ligand-gated  $\text{Ca}^{2+}$  channel that is activated by inositol 1,4,5-trisphosphate (IP3), which is produced at the plasma membrane following the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases.[4][5] Dysregulation of IP3R-mediated  $\text{Ca}^{2+}$  signaling has been implicated in various diseases, making it an attractive target for therapeutic intervention.

**PW0729** is a potent and selective, cell-permeant small molecule inhibitor of the IP3R. These application notes provide detailed protocols and guidelines for utilizing **PW0729** in calcium imaging assays to investigate IP3R function and modulate intracellular  $\text{Ca}^{2+}$  signaling.

## Mechanism of Action

**PW0729** acts as a non-competitive antagonist of the IP3R. It binds to a site distinct from the IP3 binding site, thereby preventing the conformational changes required for channel opening, even in the presence of high concentrations of IP3. This leads to the inhibition of  $\text{Ca}^{2+}$  release from the ER, effectively dampening agonist-induced intracellular  $\text{Ca}^{2+}$  signals.





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## References

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